2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common method involves the Pechmann condensation, which is an acid-catalyzed reaction between a phenol and a β-keto ester to form the chromenone core . The subsequent steps involve chlorination, methoxylation, and acylation to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-speed ball mill mixers for mechanochemical synthesis is also explored to avoid harsh reaction conditions and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.
4-Methyl-2H-chromen-2-one: Another chromenone derivative with a methyl group at the 4-position.
7-Methoxycoumarin: A methoxy derivative of coumarin with similar functional groups.
Uniqueness
2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the methoxy and acetamide groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17ClFNO4 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H17ClFNO4/c1-11-14-7-16(21)18(26-2)9-17(14)27-20(25)15(11)8-19(24)23-10-12-3-5-13(22)6-4-12/h3-7,9H,8,10H2,1-2H3,(H,23,24) |
InChI Key |
KAYKSEJAJZTPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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